Product packaging for Z-Asp-OtBu(Cat. No.:)

Z-Asp-OtBu

Cat. No.: B7979306
M. Wt: 504.7 g/mol
InChI Key: JEGXFHMMFLKBBW-UHFFFAOYSA-N
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Description

Significance of Aspartic Acid Derivatives in Peptide Elongation

Aspartic acid is a dicarboxylic amino acid, possessing an α-carboxyl group involved in peptide bond formation and a β-carboxyl group in its side chain. wikipedia.org The presence of this reactive side chain necessitates its protection during peptide synthesis to prevent undesired reactions, such as the formation of aspartimide, particularly under basic conditions commonly encountered in Fmoc-based SPPS. peptide.comiris-biotech.de Aspartimide formation involves a ring closure between the nitrogen of the α-carboxyl amide bond and the β-carboxyl side chain, leading to potential side products and epimerization. iris-biotech.de Therefore, appropriately protected aspartic acid derivatives are essential building blocks for the accurate and efficient elongation of peptide chains containing aspartic acid residues. google.com

Fundamental Role of Z-Asp-OtBu as a N-α-Protected and β-Carboxyl-Protected Aspartic Acid Building Block

This compound, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester or N-Benzyloxycarbonyl-L-aspartic acid 4-tert-Butyl Ester, is a protected derivative of L-aspartic acid. sigmaaldrich.comtcichemicals.com Its structure features a benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group and a tert-butyl ester (OtBu) group protecting the β-carboxyl group. sigmaaldrich.comnih.gov The benzyloxycarbonyl group has a long history in peptide synthesis, particularly in solution-phase methods, and is removed by hydrogenolysis or treatment with strong acids. peptide.comwikipedia.org The tert-butyl ester is a commonly used protecting group for carboxylic acids in peptide synthesis, especially in Fmoc chemistry, and is typically cleaved under acidic conditions, such as treatment with trifluoroacetic acid (TFA). iris-biotech.depeptide.com

This compound serves as a valuable building block in peptide synthesis where both the α-amino and β-carboxyl functionalities of aspartic acid require protection. The differential lability of the Z and OtBu groups allows for selective deprotection strategies depending on the synthetic route. While the Z group has seen less widespread use in modern SPPS compared to Fmoc and Boc, this compound remains relevant, particularly in solution-phase synthesis or in strategies where the Z group's specific cleavage conditions are advantageous. peptide.comsigmaaldrich.comsigmaaldrich.com The tert-butyl ester protection of the β-carboxyl group helps to mitigate side reactions like aspartimide formation, although bulky protecting groups have been explored to further minimize this issue, especially in Fmoc SPPS. iris-biotech.denih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44N2O6 B7979306 Z-Asp-OtBu

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6.C12H23N/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXFHMMFLKBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z Asp Otbu and Its Advanced Derivatives

Classical and Contemporary Synthetic Routes to Z-Asp-OtBu

Several approaches have been developed for the synthesis of this compound, addressing the challenge of regioselective esterification of aspartic acid's two carboxyl groups.

Derivatization from Z-Asp-OH via Oxazolidinone Intermediates

One classical route involves the derivatization of Z-Asp-OH (N-Benzyloxycarbonyl-L-aspartic acid) through the formation of oxazolidinone intermediates. Z-Asp-OH contains the protected α-amino group but both carboxyl groups are free. nih.govfishersci.atfishersci.ca The formation of a cyclic oxazolidinone structure can be achieved by reacting Z-Asp-OH with paraformaldehyde under acidic conditions, such as in a mixture of acetic anhydride (B1165640), acetic acid, and thionyl chloride, or by azeotropic distillation with paraformaldehyde and 4-toluenesulfonic acid in benzene. thieme-connect.de This oxazolidinone intermediate effectively protects both the α-amino and α-carboxyl groups. Subsequent reaction with isobutene under acid catalysis allows for the selective tert-butylation of the remaining free β-carboxyl group. thieme-connect.de The oxazolidinone ring is then opened, typically by alkaline hydrolysis or catalytic hydrogenolysis, to yield the Z-Asp(OtBu)-OH product. thieme-connect.de

Direct Regioselective tert-Butylation Strategies from Unprotected Aspartic Acid

Direct regioselective tert-butylation of unprotected aspartic acid presents a synthetic challenge due to the presence of two free carboxyl groups. While direct methods exist for preparing mixtures of aspartic acid-4-tert-butyl ester (Asp(OtBu)) and aspartic acid-1-tert-butyl ester (Asp-OtBu) by reacting aspartic acid with tert-butyl acetate (B1210297) under specific temperature and time conditions, achieving high regioselectivity towards the β-ester (forming Asp(OtBu)) directly from aspartic acid can be difficult. google.com Methods involving the reaction of the aspartic acid and tert-butyl acetate typically yield a mixture of isomers. google.com Selective protection of the α-amino group, as in Z-Asp-OH, prior to esterification is a more common strategy to control regioselectivity.

Integration of this compound and Fmoc-Asp-OtBu in Solid-Phase Peptide Synthesis (SPPS)

This compound and its Fmoc-protected counterpart, Fmoc-Asp(OtBu)-OH, are standard building blocks in Solid-Phase Peptide Synthesis (SPPS). advancedchemtech.comsigmaaldrich.comsevernbiotech.com SPPS is a powerful technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. peptide2.commdpi.com

Building Block Utilization in Fmoc/tBu and Boc/Bn SPPS Strategies

Fmoc/tBu Strategy: This is the most widely used strategy for routine peptide synthesis. du.ac.iniris-biotech.de It utilizes the base-labile 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) or related groups for side-chain protection. mdpi.comiris-biotech.de Fmoc-Asp(OtBu)-OH is the standard aspartic acid derivative in this strategy, with the Fmoc group removed by a base (commonly piperidine) at each coupling step, while the OtBu group on the β-carboxyl remains protected until the final acidic cleavage from the resin. advancedchemtech.comsigmaaldrich.comiris-biotech.dechem960.com

Boc/Bn Strategy: The classical tert-butyloxycarbonyl (Boc)/Benzyl (B1604629) (Bn) strategy uses the acid-labile Boc group for α-amino protection and acid-labile benzyl (Bn) or related groups for side-chain protection. mdpi.comiris-biotech.de While this compound (with the Z group for amino protection and OtBu for side-chain protection) could potentially be used in modified Boc/Bn strategies or solution-phase synthesis sigmaaldrich.comsigmaaldrich.com, the standard aspartic acid building block in the Boc/Bn approach would typically have a Boc-protected alpha amine and a benzyl-protected beta carboxyl, such as Boc-Asp(OBn)-OH. The Z group is also acid-labile, but generally requires stronger acidic conditions for cleavage compared to the Boc group.

In both strategies, the tert-butyl ester on the β-carboxyl group of aspartic acid is crucial as it prevents unwanted side reactions, particularly the formation of aspartimide, which can occur when the β-carboxyl is unprotected or protected with groups susceptible to intramolecular cyclization during basic deprotection steps in Fmoc chemistry. du.ac.innih.govresearchgate.netsigmaaldrich.comresearchgate.net

Optimized Coupling Reagents and Conditions for Z-Asp(OtBu)-OSu

Z-Asp(OtBu)-OSu (N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester N-hydroxysuccinimide ester) is an activated derivative of this compound that can be used directly in coupling reactions. fishersci.combiocrick.com The N-hydroxysuccinimide (OSu) ester is a pre-activated form that reacts readily with the free amino group of the growing peptide chain.

Optimized coupling conditions typically involve dissolving Z-Asp(OtBu)-OSu and the peptide-resin in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), to neutralize the acidic byproduct formed during the coupling reaction. google.comprepchem.com The reaction is usually carried out at room temperature and monitored to ensure complete coupling. Pre-activated esters like Z-Asp(OtBu)-OSu offer advantages in terms of reaction speed and minimizing side reactions compared to in situ activation methods using coupling reagents like DCC or HATU.

Other activated forms, such as pentafluorophenyl esters like Fmoc-Asp(OtBu)-OPfp, are also used, particularly in Fmoc SPPS, and can allow for monitoring of coupling by indicators like bromophenol blue. sigmaaldrich.com

Solid Support Attachment and Peptide Chain Assembly

In SPPS, the C-terminal amino acid, which is often a protected derivative like Fmoc-Asp(OtBu)-OH or a related Boc-protected form, is first attached to a solid support resin. peptide2.comdu.ac.iniris-biotech.de The choice of solid support and linker depends on the desired C-terminal functionality of the final peptide (e.g., peptide acid or peptide amide) and the cleavage strategy. mdpi.comdu.ac.in For synthesizing peptide acids using Fmoc chemistry, Wang or Rink amide resins are commonly used, with the first amino acid attached via an ester or amide bond, respectively. advancedchemtech.comdu.ac.in

The attachment of the first protected amino acid to the resin is a critical step, and pre-loaded resins with the C-terminal amino acid already attached are often commercially available to avoid potential issues like epimerization or low substitution that can occur during manual loading. du.ac.in

Once the first amino acid is anchored, the peptide chain is assembled stepwise. Each cycle involves:

Deprotection: Removal of the α-amino protecting group (Fmoc with base, Boc with acid). iris-biotech.de

Washing: Removal of the deprotection reagents and byproducts.

Coupling: Reaction of the activated incoming protected amino acid (e.g., Fmoc-AA-OH activated with a coupling reagent, or a pre-activated form like Z-Asp(OtBu)-OSu) with the free amino group on the resin-bound peptide chain. du.ac.in

Washing: Removal of excess reagents and byproducts.

Capping (Optional): Acetylation of any unreacted amino groups to prevent deletion sequences. iris-biotech.de

This cycle is repeated for each amino acid in the desired sequence. This compound or Fmoc-Asp(OtBu)-OH are incorporated at the appropriate position in the sequence, with the OtBu group remaining protected throughout the chain elongation.

While Fmoc-Asp(OtBu)-OH is generally effective in preventing aspartimide formation in Fmoc SPPS, particularly difficult sequences containing Asp-Gly motifs can still be prone to this side reaction. du.ac.insigmaaldrich.comresearchgate.netavantorsciences.com Research continues into developing alternative aspartic acid protecting groups and optimized protocols to minimize aspartimide formation and improve the purity of synthetic peptides. nih.govresearchgate.netsigmaaldrich.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound329747421 sigmaaldrich.comsigmaaldrich.com
Fmoc-Asp(OtBu)-OH2724635 advancedchemtech.cominvivochem.comfishersci.com
Z-Asp-OH2723942 fishersci.atfishersci.ca (L-isomer), 70855 nih.gov (DL-isomer)
Aspartic Acid5960 guidetopharmacology.orgdsmz.dewikipedia.org (L-isomer)
Z-Asp(OtBu)-OSu11026196 fishersci.combiocrick.com
Fmoc-Asp-OtBu129460-09-9 (CAS Number) sigmaaldrich.com
Z-Asp(OBzl)-OH47602 nih.gov
Boc-Asp(OtBu)-OH15429 (Sigma-Aldrich product number) sigmaaldrich.com
Boc-Asp-OH99718 fishersci.ca
Boc-Asp(OtBu)-OSu13178396 uni.lu
Fmoc-Asp(OtBu)-OPfp86061-01-0 (CAS Number) sigmaaldrich.com
Fmoc-Asp(OBno)-OHMentioned in nih.govresearchgate.netsigmaaldrich.com
Fmoc-Asp(OMpe)-OHMentioned in nih.govsigmaaldrich.comresearchgate.net
Fmoc-Asp(OEpe)-OHMentioned in nih.govresearchgate.net
Fmoc-Asp(OPhp)-OHMentioned in nih.gov
Fmoc-Asp(OtBu)-(Hmb)Gly-OHMentioned in avantorsciences.com

Interactive Data Tables

While specific quantitative data tables on synthetic yields or coupling efficiencies for this compound across various methods were not consistently available in the search results in a format suitable for direct interactive table generation, the text provides detailed descriptions of the synthetic routes and their application in SPPS.

For instance, the synthesis of Z-Asp(OtBu)-Val-OtBu using Z-Asp(OtBu)-OSu is reported to yield 81.7% of the protected dipeptide. prepchem.com

The effectiveness of Fmoc-Asp(OtBu)-OH and newer derivatives in minimizing aspartimide formation has been studied, with comparative data presented in research findings. nih.govsigmaaldrich.com For example, studies comparing Fmoc-Asp(OtBu)-OH with newer derivatives like Fmoc-Asp(OBno)-OH in model peptides show significantly reduced aspartimide by-products with the latter, particularly in challenging sequences or under prolonged exposure to basic conditions. sigmaaldrich.com

A conceptual data representation based on the synthesis of Z-Asp(OtBu)-Val-OtBu could be:

Reactant 1Reactant 2Activated FormSolventBaseYield (%)Product
Z-Asp(OtBu)-OHH-Val-OtBu HClZ-Asp(OtBu)-OSuDMFDIEA81.7Z-Asp(OtBu)-Val-OtBu

This table is based on a specific reaction mentioned and serves as an illustration of how data could be presented if more quantitative details were consistently available across the synthesis and application of this compound and its derivatives.

Solution-Phase Peptide Synthesis Applications of this compound

This compound is a key building block in solution-phase peptide synthesis, a method often favored for the synthesis of shorter peptides or for producing larger quantities of peptides compared to solid-phase synthesis. The protected functional groups in this compound ensure that peptide bond formation occurs specifically at the α-carboxyl group, preventing undesired side reactions involving the amino or β-carboxyl functionalities peptide.com. The Z/tBu strategy, which utilizes the benzyloxycarbonyl group for Nα-protection and the tert-butyl ester for side-chain protection, is well-suited for solution-phase synthesis google.com.

Condensation Reactions for Dipeptide and Oligopeptide Formation (e.g., TiCl4-Assisted Methods)

The formation of peptide bonds in solution-phase synthesis using this compound typically involves condensation reactions between the activated carboxyl group of this compound and the free amino group of another amino acid or peptide fragment. Various coupling reagents are employed to facilitate this process, including carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) wikipedia.orgadvancedchemtech.comwikipedia.orgwikipedia.orgfishersci.caadvancedchemtech.comfishersci.fifishersci.dkfishersci.co.ukfishersci.cacoreyorganics.comsigmaaldrich.comfishersci.comfishersci.comsigmaaldrich.comnih.govadvancedchemtech.comfishersci.dk. These reagents activate the carboxyl group of this compound, making it susceptible to nucleophilic attack by the amino group of the growing peptide chain.

While general condensation reactions using carbodiimides and additives are common, specific methodologies involving Lewis acids like TiCl4 have also been explored in peptide synthesis to potentially influence reaction rates, yields, or stereochemistry. However, detailed research findings specifically on the application of TiCl4-assisted condensation reactions directly utilizing this compound for dipeptide or oligopeptide formation were not extensively found in the provided search results. The search results primarily highlight the use of this compound in standard carbodiimide-mediated couplings d-nb.info.

One-Pot Processes for Carboxylic Acid Conversion via Oxyma Esters

One-pot processes offer advantages in terms of efficiency and reduced purification steps. This compound can be integrated into one-pot peptide coupling strategies, particularly those involving the in situ formation of activated esters. OxymaPure (ethyl cyanohydroxyiminoacetate) is a widely used additive in carbodiimide-mediated couplings, known for suppressing racemization and improving coupling efficiency advancedchemtech.comwikipedia.org.

In a typical one-pot process involving this compound and OxymaPure, the protected amino acid (this compound) is reacted with a carbodiimide (B86325) (e.g., DCC or DIC) and OxymaPure in a suitable solvent. This reaction generates an activated Oxyma ester of this compound in situ. Subsequently, the amino component (the amino acid or peptide fragment with a free amino group) is added to the same reaction vessel, leading to the formation of the peptide bond. This approach allows for the activation and coupling steps to occur sequentially without isolating the activated ester intermediate. Research indicates that using OxymaPure with carbodiimides like DIC can lead to increased yields and decreased epimerization compared to methods using HOBt advancedchemtech.com. One example of a one-pot coupling using Oxyma Pure involved the activation of a Z-protected dipeptide acid with EDC.HCl and Oxyma Pure, followed by coupling with an amino acid derivative newdrugapprovals.orggoogle.com. While this example uses a Z-protected dipeptide, the principle is applicable to the activation of this compound.

Data on the efficiency of one-pot couplings involving this compound and Oxyma esters can be illustrated by research findings comparing different coupling conditions. Although specific data tables for this compound were not directly available in the search results, studies on similar protected amino acids demonstrate the effectiveness of Oxyma-based methods. For instance, the activation rate using EDC.HCl and Oxyma Pure reached 97% after 15 minutes in one study newdrugapprovals.orggoogle.com. Such data underscores the rapid activation achievable in one-pot settings utilizing Oxyma esters.

Example Data Representation (Illustrative based on search findings principles):

While specific data for this compound in a direct comparison was not found, the general effectiveness of Oxyma-based couplings can be represented as follows:

Coupling ReagentsAdditiveActivation TimeCoupling Efficiency (Illustrative)Notes
Carbodiimide (e.g., DIC)OxymaPureShortHighSuppresses racemization advancedchemtech.comwikipedia.org
Carbodiimide (e.g., DCC)HOBtModerateModeratePotential for explosion (anhydrous HOBt) wikipedia.org

Note: This table is illustrative, reflecting general trends reported for OxymaPure and HOBt in peptide coupling, and not specific experimental data for this compound from the provided searches.

Protecting Group Chemistry and Management of Side Reactions in Aspartyl Peptides

Characterization and Orthogonality of the Benzyloxycarbonyl (Z) Group

The Benzyloxycarbonyl (Z), or Carbobenzyloxy (Cbz), group was one of the earliest urethane-type protecting groups introduced for the temporary protection of α-amino groups in peptide synthesis. bachem.comthieme-connect.dersc.org Its development marked a significant milestone, enabling controlled peptide chain elongation. bachem.comtotal-synthesis.com The Z group protects the amine as a carbamate, reducing its nucleophilicity and preventing unwanted reactions during coupling steps. total-synthesis.com

Orthogonality is a key concept in peptide synthesis, referring to protecting groups that can be selectively removed in the presence of one another under different sets of conditions without affecting other protected functionalities. rsc.orgiris-biotech.decsic.es The Z group is generally orthogonal to many common protecting groups, including Boc and tert-butyl esters, which are acid-labile, and Fmoc, which is base-labile. total-synthesis.comchemistrydocs.comug.edu.pl This orthogonality allows for differential deprotection strategies during complex peptide synthesis. While the Z group is stable to mild acidic and basic conditions, harsh acidic conditions (e.g., excess HCl, HBr) can lead to its cleavage. total-synthesis.comchemistrydocs.com

Introduction and Selective Cleavage Mechanisms

The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) or activated reagents like Cbz-OSu, often under basic conditions. total-synthesis.com

The primary method for selective cleavage of the Z group is catalytic hydrogenolysis. bachem.comthieme-connect.detotal-synthesis.com This involves treatment with hydrogen gas in the presence of a palladium catalyst, typically on a solid support like charcoal. bachem.com The mechanism involves the reductive cleavage of the benzyl-oxygen bond, releasing carbon dioxide and the free amine. total-synthesis.com

Equation for Z group cleavage by hydrogenolysis:

Z-NH-R + H₂ \xrightarrow{Pd/C} R-NH₂ + CO₂ + Toluene

While catalytic hydrogenolysis is highly effective and mild, it is incompatible with sulfur-containing amino acids like cysteine and methionine, as sulfur can poison the catalyst. chemistrydocs.com Alternative cleavage methods for the Z group include treatment with strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) at high concentrations, although these conditions are less selective and can affect other acid-labile protecting groups. total-synthesis.comug.edu.pl Transition metal catalysis, such as with Ni(0) or Pd(0), can also cleave the Z group. total-synthesis.com

Functionality and Stability Profile of the tert-Butyl (OtBu) Ester Group

The tert-Butyl (OtBu) ester is a widely used protecting group for the side-chain carboxyl groups of aspartic acid and glutamic acid in peptide synthesis. bachem.comiris-biotech.depeptide.com In the context of Z-Asp-OtBu, the OtBu group specifically protects the β-carboxyl functionality of aspartic acid. This protection is crucial to prevent unwanted side reactions involving the side-chain carboxyl, such as anhydride (B1165640) formation or reaction with coupling reagents during peptide chain elongation. iris-biotech.de

The OtBu ester is characterized by its acid lability. iris-biotech.dechempep.com It is generally stable under basic conditions, including the piperidine (B6355638) treatment used for Fmoc group removal in Fmoc-based solid-phase peptide synthesis (SPPS). iris-biotech.dechemistrydocs.compeptide.com However, it is readily cleaved by treatment with acids. iris-biotech.dechempep.com

Side-Chain Carboxyl Protection and Differential Deprotection Strategies

The primary function of the OtBu ester in this compound is to protect the aspartic acid side-chain carboxyl group throughout peptide synthesis. This allows for the selective formation of amide bonds at the α-carboxyl group.

The acid lability of the OtBu group enables differential deprotection strategies when combined with other protecting groups. For instance, in Fmoc/tBu chemistry, the Fmoc group (on the α-amine) is removed by a base (piperidine), while the OtBu side-chain protection is stable to these conditions. iris-biotech.de The OtBu group is then typically removed at the final cleavage step using strong acid, such as trifluoroacetic acid (TFA), which also cleaves the peptide from the resin in many SPPS strategies. iris-biotech.depeptide.com

While this compound is primarily associated with solution phase or fragment synthesis where Z is the Nα protector, the OtBu side-chain protection itself is a cornerstone of the orthogonal Fmoc/tBu SPPS strategy. iris-biotech.de In this context, the acid lability of OtBu allows for its removal in the presence of base-labile Fmoc groups.

Comparative Analysis of Acid-Labile and Base-Labile Cleavage Conditions

The OtBu ester is a representative of acid-labile protecting groups. Its cleavage typically involves treatment with Brønsted acids like TFA, HCl, H₂SO₄, or HNO₃. acs.orgnih.gov The mechanism involves protonation of the ester oxygen, followed by the departure of the tert-butyl cation, which is stabilized, and release of the free carboxylic acid. peptide.com

In contrast, base-labile protecting groups, such as the Fmoc group, are removed by treatment with bases like piperidine. iris-biotech.dechemistrydocs.com The OtBu ester is generally stable under these basic conditions. chemistrydocs.compeptide.com This difference in lability forms the basis of orthogonal protection schemes like Fmoc/tBu, where the α-amine is deprotected under basic conditions while the side chains (like Asp(OtBu)) remain protected until acidic cleavage. iris-biotech.de

However, it is important to note that while OtBu is generally stable to bases, prolonged exposure to strong basic conditions can potentially lead to side reactions, including aspartimide formation. peptide.comiris-biotech.de

Data on the relative stability of OtBu under various conditions:

Reagent/ConditionEffect on OtBu EsterReference
Piperidine (20% in DMF)Stable chemistrydocs.compeptide.com
Trifluoroacetic Acid (TFA)Cleaved iris-biotech.dechempep.compeptide.com
HClCleaved acs.orgnih.gov
H₂SO₄Cleaved acs.orgnih.gov
HNO₃Cleaved acs.orgnih.gov
Catalytic Hydrogenolysis (H₂/Pd)Stable chemistrydocs.com
Strong Basic Conditions (prolonged)Potential Side Rxns peptide.comiris-biotech.de

Lewis Acid-Mediated On-Resin Deprotection Techniques

While strong Brønsted acids like TFA are commonly used for OtBu cleavage, Lewis acids have also been explored, particularly for on-resin deprotection in SPPS to allow for selective side-chain modification. acs.orgnih.gov Lewis acids such as TiCl₄, silyl (B83357) triflates, ZnBr₂, CeCl₃·7H₂O–NaI, and FeCl₃ have been shown to cleave tert-butyl esters. acs.orgnih.gov

A Lewis acid-based strategy using FeCl₃ has been reported for the on-resin deprotection of Asp(OtBu) and Glu(OtBu) side chains. acs.orgnih.gov This method is described as mild, cost-effective, and compatible with Fmoc chemistry. acs.orgnih.gov It allows for the subsequent on-resin incorporation of various nucleophiles, such as amides, esters, and thioesters, at the deprotected carboxyl group. acs.orgnih.gov

In the FeCl₃-mediated deprotection, the Lewis acid activates the carbonyl group of the ester, making the carbon more susceptible to nucleophilic attack or facilitating the departure of the tert-butyl group. acs.org This approach provides an additional tool for orthogonal peptide modification. acs.org

Example of FeCl₃-mediated on-resin deprotection of Asp(OtBu):

A peptide containing Asp(OtBu) synthesized on a solid support (e.g., Rink Amide resin) can be treated with FeCl₃ (e.g., 5 equivalents) in a solvent like dichloromethane (B109758) (DCM) for a specific time (e.g., 1.5 hours). nih.gov After the reaction, the resin is washed to remove excess Lewis acid. nih.gov This selectively removes the OtBu group, leaving the free aspartic acid side-chain carboxyl available for further reactions while the peptide remains attached to the resin and other protecting groups (like Fmoc or Trt) remain intact under these specific conditions. acs.orgnih.gov

Comprehensive Strategies for Aspartimide Formation Mitigation

Aspartimide formation is a significant side reaction encountered during the synthesis of peptides containing aspartic acid, particularly when the β-carboxyl group is protected as an ester, such as the OtBu ester. peptide.compeptide.comiris-biotech.denih.goviris-biotech.de This intramolecular cyclization occurs between the side-chain carboxyl group (or its activated form after deprotection) and the nitrogen of the α-carboxyl amide bond of the preceding amino acid. iris-biotech.degoogle.com The resulting five-membered succinimide (B58015) ring (aspartimide) can then undergo ring opening, often catalyzed by bases (like piperidine used in Fmoc removal) or hydrolysis, leading to a mixture of the desired α-peptide and the undesired β-peptide isomer, as well as epimerization at the aspartic acid residue. iris-biotech.denih.goviris-biotech.degoogle.com This can result in lowered yields and complex purification challenges. iris-biotech.deiris-biotech.de

Aspartimide formation is sequence-dependent, with sequences like -Asp-Gly-, -Asp-Asp-, -Asp-Asn-, -Asp-Arg-, -Asp-Thr-, and -Asp-Cys- being particularly prone, with -Asp-Gly- being a notorious case. peptide.comnih.goviris-biotech.de

Several strategies have been developed to mitigate aspartimide formation:

Optimization of Deprotection Conditions: Modifying the conditions for removing the Nα-protecting group (especially in Fmoc chemistry) can help. Reducing the reaction time or temperature for base treatment can minimize aspartimide formation. peptide.comnih.gov Adding a small amount of formic acid to the piperidine solution used for Fmoc removal has been reported to suppress aspartimide formation. peptide.compeptide.com Avoiding strong bases like DBU in Fmoc deprotection is recommended when aspartic acid is present. peptide.com

Sterically Hindered Side-Chain Protecting Groups: Using bulkier esters for aspartic acid side-chain protection instead of the tert-butyl ester can physically hinder the cyclization reaction. Examples include cyclohexyl esters or 2,4-dimethyl-3-pentyl ester. peptide.comiris-biotech.de While effective, these bulkier groups can sometimes introduce solubility issues. iris-biotech.de

Backbone Protection: Temporarily protecting the amide nitrogen of the peptide backbone preceding the aspartic acid residue can prevent the intramolecular attack that leads to aspartimide formation. peptide.comiris-biotech.de The 2,4-dimethylbenzyl (Dmb) group is an example of an auxiliary protecting group used for this purpose. iris-biotech.de

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides immediately before an aspartimide-prone Asp residue can influence the peptide conformation, making cyclization less favorable. nih.goviris-biotech.de

Novel Aspartate Derivatives: New aspartate derivatives with modified side-chain protection have been developed to directly address aspartimide formation. Examples include derivatives where the C-O bond of the ester is replaced with a more stable C-C bond, such as those utilizing cyanosulfurylide (CSY) groups. iris-biotech.deiris-biotech.de These groups can be cleaved under different conditions (e.g., with electrophilic halogen species) and offer enhanced solubility compared to some bulky ester alternatives. iris-biotech.deiris-biotech.de

Addition of Acidic Modifiers: Adding acidic modifiers during Fmoc removal has been shown to reduce aspartimide-related impurities. nih.gov For example, the addition of Oxyma Pure to the piperidine/DMF solution has been reported to significantly reduce impurities in sequences prone to aspartimide formation. nih.gov

The choice of strategy depends on the specific peptide sequence, the scale of synthesis, and the desired purity of the final product. A combination of these approaches may be necessary for highly challenging sequences.

Table: Strategies for Aspartimide Formation Mitigation

StrategyMechanismExamples/Notes
Optimize Deprotection ConditionsMinimize exposure to strong base, alter reaction environmentAdd formic acid to piperidine, avoid DBU, reduce time/temperature. peptide.compeptide.comnih.gov
Sterically Hindered Side-Chain ProtectionPhysically block intramolecular cyclizationCyclohexyl esters, 2,4-dimethyl-3-pentyl ester. peptide.comiris-biotech.de
Backbone ProtectionBlock the nucleophilic amide nitrogen2,4-Dimethylbenzyl (Dmb) group. iris-biotech.de
Pseudoproline DipeptidesInfluence peptide conformation to disfavor cyclizationUsed before prone Asp residues. nih.goviris-biotech.de
Novel Aspartate DerivativesModified side-chain protection with altered lability/stabilityAsp(CSY). iris-biotech.deiris-biotech.de
Addition of Acidic ModifiersCreate a less basic environment during deprotectionOxyma Pure addition to piperidine/DMF. nih.gov

Detailed Research Findings:

Research has quantified the extent of aspartimide formation in different sequences and with various protecting groups. Studies have shown that the use of OtBu is more prone to aspartimide formation compared to bulkier groups or other types of esters like benzyl or allyl esters. nih.gov For instance, in an Asp(OtBu)-Gly containing test peptide, significant levels of impurities related to aspartimide formation (up to 44%) were observed under certain conditions, which could be reduced by employing mitigation strategies. nih.gov The rate of aspartimide formation is also influenced by the amino acid following aspartic acid, highlighting the sequence dependence of this side reaction. peptide.comnih.goviris-biotech.de

The development of new protecting groups and synthetic methodologies continues to be an active area of research aimed at minimizing aspartimide formation and improving the efficiency of synthesizing aspartate-containing peptides. iris-biotech.denih.goviris-biotech.degoogle.com

Mechanistic Understanding of Aspartimide and Aminosuccinimide Isomerization

Aspartimide formation involves the intramolecular nucleophilic attack of the nitrogen atom of the peptide backbone (specifically, the amide nitrogen of the residue C-terminal to Asp) on the beta-carboxyl carbon of the aspartic acid residue. This reaction is facilitated by the removal of the beta-carboxyl protecting group or its lability under the reaction conditions iris-biotech.de. The attack results in the formation of a five-membered cyclic imide, known as an aspartimide or aminosuccinimide iris-biotech.depeptide.com.

The formed aspartimide is an unstable intermediate that can undergo rapid epimerization at the alpha-carbon of the aspartic acid residue, leading to racemization iris-biotech.desigmaaldrich.com. Subsequently, the aspartimide ring can undergo nucleophilic attack, typically by water or a primary or secondary amine (such as piperidine used in Fmoc deprotection), leading to ring-opening iris-biotech.descholaris.ca. Ring-opening can occur at either the alpha or beta carbonyl of the succinimide ring, yielding a mixture of the desired alpha-peptide linkage and the undesired beta-peptide linkage iris-biotech.depeptide.com. In Fmoc-based synthesis, reaction with piperidine can also lead to the formation of alpha- and beta-piperidides iris-biotech.depeptide.com. This complex mixture of products, including epimerized forms, significantly complicates peptide purification and analysis iris-biotech.desigmaaldrich.com.

The lability of the OtBu group under acidic conditions (commonly used for final cleavage from the resin in Fmoc SPPS) and the basic conditions used for Fmoc removal can both contribute to aspartimide formation and subsequent rearrangement scholaris.caacs.org.

Identification of Aspartyl Residue Sequence Hotspots Prone to Cyclization

The propensity for aspartimide formation is strongly influenced by the amino acid sequence flanking the aspartic acid residue iris-biotech.de. Certain sequences are particularly prone to this side reaction and are considered "hotspots". The residue immediately following aspartic acid (at the n+1 position) plays a crucial role acs.orgresearchgate.net.

Sequences containing Asp-Gly (Asp-G) are widely recognized as the most problematic hotspots for aspartimide formation rsc.orgiris-biotech.debiosynth.com. Other sequences known to be highly susceptible include Asp-Ser (Asp-S), Asp-Asn (Asp-N), Asp-His (Asp-H), Asp-Arg (Asp-R), Asp-Thr (Asp-T), and Asp-Cys (Asp-C) iris-biotech.deresearchgate.netnih.gov. The small size of the side chain in residues like glycine (B1666218) or the presence of nucleophilic groups in residues like serine or asparagine can facilitate the intramolecular cyclization reaction iris-biotech.deresearchgate.net.

When synthesizing peptides containing these hotspots using standard protected aspartic acid derivatives like this compound (in the context of Boc/tBu chemistry) or Fmoc-Asp(OtBu)-OH (in Fmoc/tBu chemistry), the risk of significant aspartimide formation is elevated. researchgate.net

Advanced Approaches for Aspartimide Suppression

To mitigate aspartimide formation and the resulting side products, various strategies have been developed, particularly when synthesizing peptides with prone sequences where standard OtBu protection may be insufficient. These approaches often involve modifications to the protecting groups used or the reaction conditions.

Implementation of Bulky Side-Chain Ester Protecting Groups Beyond OtBu

One approach to suppress aspartimide formation is to increase the steric bulk of the ester protecting group on the beta-carboxyl of aspartic acid. The rationale is that a bulkier group can sterically hinder the intramolecular attack by the backbone nitrogen. While the OtBu group offers some steric bulk, it is often insufficient in highly sensitive sequences researchgate.netiris-biotech.de.

Researchers have explored and developed alternative, bulkier ester protecting groups for the aspartic acid side chain. Examples include the cyclohexyl (OChx), 2-phenylisopropyl (OPp), 1-adamantyl (OAdam), 3-methylpent-3-yl (OMpe), and 2,3,4-trimethylpent-3-yl (ODie) esters peptide.comnih.govresearchgate.netresearchgate.net. Studies have shown that increasing the steric demand of the protecting group generally leads to a lower degree of aspartimide formation iris-biotech.deissuu.com.

Comparative studies have demonstrated that these bulkier groups can provide considerably more protection against aspartimide formation than the commonly used OtBu group, especially in challenging sequences iris-biotech.deissuu.com. For instance, the 2,4-dimethyl-3-pentyl ester has shown excellent protection compared to the cyclohexyl group, particularly at elevated temperatures researchgate.net.

A comparison of aspartimide formation with different side-chain protecting groups in a model peptide sequence is illustrated in the table below, highlighting the improved performance of bulkier groups compared to OtBu.

Asp Side-Chain Protecting GroupRelative Aspartimide Formation (% rel. to OtBu)Reference
OtBu100 iris-biotech.de
OMpeLower than OtBu nih.govresearchgate.net
OBnoSignificantly Lower than OtBu, OMpe sigmaaldrich.com
OAdamLower than OtBu nih.gov
ODieLower than OtBu, OMpe nih.govresearchgate.net
2,4-dimethyl-3-pentylSignificantly Lower than OChx researchgate.net

Note: Relative percentages are illustrative based on reported trends and specific experimental conditions may vary.

Modulation of Base Strength and Additives in Deprotection Mixtures

The conditions used for the removal of temporary protecting groups, such as the Fmoc group with bases like piperidine, can significantly impact aspartimide formation iris-biotech.descholaris.ca. Strong bases can promote the intramolecular cyclization reaction iris-biotech.deiris-biotech.de.

Modulating the strength of the base used for deprotection is one strategy. Using weaker bases, such as morpholine (B109124) or piperazine, instead of piperidine has been shown to reduce aspartimide formation peptide.combiotage.comiris-biotech.de. However, weaker bases may not always be sufficient for complete deprotection, especially in challenging sequences or at lower temperatures iris-biotech.de.

The addition of acidic additives to the deprotection mixture can also help suppress aspartimide formation rsc.orgbiotage.com. Additives such as hydroxybenzotriazole (B1436442) (HOBt), formic acid, or ammonium (B1175870) acetate (B1210297) have been reported to reduce the extent of this side reaction peptide.combiotage.comiris-biotech.de. These additives may act by protonating the backbone nitrogen, making it less nucleophilic, or by trapping the aspartimide intermediate biotage.com.

Studies have compared the effectiveness of different deprotection conditions on aspartimide formation in model peptides.

Note: Results are dependent on peptide sequence and specific reaction conditions.

Development and Application of Backbone Amide Protecting Groups

Another highly effective strategy to prevent aspartimide formation is to protect the peptide backbone nitrogen atom that acts as the nucleophile in the cyclization reaction peptide.comnih.gov. By temporarily masking this nitrogen, the intramolecular attack on the aspartyl beta-carboxyl is blocked.

Backbone amide protecting groups are typically introduced on the amino acid residue immediately preceding the aspartic acid in the peptide sequence peptide.com. Common examples include the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups peptide.comsemanticscholar.org. These groups convert the amide nitrogen into a tertiary amine, which is not nucleophilic under the conditions that promote aspartimide formation biotage.com.

The use of backbone protected amino acids, often in the form of pre-coupled dipeptides (e.g., Fmoc-L-Asp(OtBu)-(Dmb)Gly-OH), is particularly beneficial for sequences known to be highly prone to aspartimide formation, such as Asp-Gly motifs iris-biotech.denih.gov. This approach has been shown to effectively suppress aspartimide formation peptide.comsemanticscholar.org.

While highly effective, the introduction of backbone protecting groups can sometimes lead to reduced coupling efficiency during peptide synthesis due to the increased steric hindrance around the alpha-amino group rsc.orgsemanticscholar.org. The Dmb and Hmb groups are typically removed under acidic conditions, often during the final cleavage of the peptide from the solid support using trifluoroacetic acid (TFA) peptide.com.

Exploration of Novel Protecting Group Chemistries (e.g., Cyanosulfurylides)

Beyond the established methods, researchers continue to explore novel protecting group chemistries to address the challenge of aspartimide formation. These efforts aim to develop protecting groups that offer improved stability, compatibility with various synthesis strategies, and efficient removal.

One such novel class of protecting groups are cyanosulfurylides (CSY) semanticscholar.orgresearchgate.net. The cyanosulfurylide group masks the aspartic acid side-chain carboxylate through a stable carbon-carbon bond, in contrast to the carbon-oxygen bond in ester-based protecting groups like OtBu semanticscholar.orgiris-biotech.de. This C-C bond is reported to be stable under the standard conditions used in SPPS, including exposure to strong acids and bases, effectively preventing aspartimide formation semanticscholar.orgiris-biotech.de.

Studies have demonstrated that using aspartic acid residues protected with the cyanosulfurylide group can completely suppress aspartimide formation, even in highly prone sequences semanticscholar.orgresearchgate.netiris-biotech.de. This approach has enabled the synthesis of peptides that were previously difficult or impossible to obtain with standard protection strategies semanticscholar.orgresearchgate.net.

The cyanosulfurylide group is typically removed under mild, aqueous conditions using electrophilic halogen species, such as N-chlorosuccinimide, to regenerate the free carboxylic acid semanticscholar.orgiris-biotech.de. While highly effective in preventing aspartimide, the oxidative cleavage conditions required for CSY removal can potentially affect other sensitive amino acid residues like cysteine, methionine, and tryptophan iris-biotech.dersc.org. Ongoing research explores alternative ylide-based protecting groups with different cleavage mechanisms to overcome these limitations rsc.org.

The development of novel protecting groups like cyanosulfurylides represents a significant advancement in tackling the aspartimide problem, offering orthogonal protection strategies that are highly resistant to the conditions that promote cyclization with conventional protecting groups.

Control and Prevention of Stereochemical Racemization During Peptide Coupling

The synthesis of peptides containing aspartic acid residues presents particular challenges related to the potential for stereochemical racemization during the peptide coupling step. Racemization, the conversion of a chiral center into an equal mixture of stereoisomers, can lead to the formation of undesired epimeric peptides, complicating purification and potentially impacting biological activity. When incorporating protected aspartic acid derivatives such as this compound (N-alpha-Benzyloxycarbonyl-L-aspartic acid beta-t-butyl ester), careful consideration of coupling conditions and strategies is essential to maintain chiral integrity.

This compound is a commonly used building block in peptide synthesis, featuring a benzyloxycarbonyl (Z) group for N-alpha protection and a tert-butyl ester (OtBu) group for protection of the beta-carboxyl side chain of aspartic acid. The tert-butyl ester is a standard choice for side-chain protection of aspartic and glutamic acid residues in both Fmoc and Boc-based peptide synthesis strategies uni.lu. The Z group is frequently employed as an N-alpha protecting group, particularly in solution-phase peptide synthesis uni.lu.

Racemization during peptide bond formation typically occurs at the alpha-carbon of the activated amino acid derivative cenmed.comnih.gov. For aspartic acid, a significant pathway leading to racemization and other side products is the formation of aspartimide (a succinimide ring) cenmed.comadvancedchemtech.com. This intramolecular reaction involves the nucleophilic attack of the amide nitrogen of the amino acid coupled to aspartic acid onto the beta-carbonyl group of the protected aspartic acid side chain cenmed.comadvancedchemtech.com. The resulting aspartimide intermediate is planar at the alpha-carbon and can reopen through attack by a nucleophile (such as the amine component, piperidine in Fmoc deprotection, or water) from either side, yielding both the desired alpha-peptide and the undesired beta-peptide, as well as potentially causing racemization at the aspartic acid residue cenmed.com. This side reaction is particularly problematic when aspartic acid is followed by amino acids like glycine, asparagine, alanine, or glutamine wikipedia.org.

Several strategies and reagents have been developed to minimize racemization and aspartimide formation during the coupling of protected aspartic acid derivatives like this compound:

Coupling Reagents and Additives: The choice of coupling reagent and the use of additives play a crucial role in suppressing racemization. Carbodiimide (B86325) reagents like DCC (N,N'-Dicyclohexylcarbodiimide) and DIC (N,N'-Diisopropylcarbodiimide) are often used in conjunction with additives such as HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) cenmed.comnih.govnih.gov. These additives react with the activated carboxyl intermediate to form activated esters (e.g., HOBt esters) that are more reactive towards the amine component and less prone to undergo intramolecular cyclization leading to aspartimide or direct racemization nih.govnih.gov. Research has shown that additives like HOBt can significantly reduce aspartimide formation cenmed.com. HOAt and OxymaPure are often reported to be even more effective than HOBt in reducing racemization nih.govnih.gov.

Reaction Conditions: Controlling reaction parameters such as temperature and the presence of bases can also impact racemization levels. Lowering the coupling temperature has been shown to limit racemization for susceptible amino acids. While bases are necessary to neutralize the acidic component during coupling, the strength and concentration of the base should be carefully controlled, as excessive base can promote alpha-hydrogen abstraction and subsequent racemization cenmed.comnih.govadvancedchemtech.com. Using hindered amines like collidine can help minimize racemization.

Coupling Methods: Different coupling methods inherently carry different risks of racemization. The azide (B81097) method, for example, is known for minimal racemization during peptide segment condensation.

Research findings highlight the importance of optimizing coupling conditions for each specific peptide sequence, particularly those containing aspartic acid. Studies comparing different coupling agents and additives demonstrate varying degrees of racemization control. For instance, experiments evaluating racemization in model peptides have shown that the choice of coupling agent and the presence of additives significantly influence the extent of epimerization.

Advanced Research Applications and Methodological Contributions

Synthesis of Complex Peptide Architectures and Bioconjugates

The synthesis of peptides with defined sequences and modifications is crucial for understanding protein function, developing peptide-based therapeutics, and creating bioconjugates. Z-Asp-OtBu plays a role in these endeavors by providing a protected aspartic acid residue that can be incorporated into growing peptide chains using various synthetic strategies.

Preparation of Aspartic Acid-Containing Dipeptides and Longer Oligopeptides

This compound is utilized in both solution-phase and solid-phase peptide synthesis (SPPS) for the preparation of peptides containing aspartic acid residues. In solution synthesis, particularly within the Z/tBu strategy, the Z group protects the N-terminus, while the OtBu group protects the β-carboxyl side chain of aspartic acid. This orthogonality allows for selective deprotection and coupling steps. The tert-butyl ester is commonly employed for protecting the side chain carboxyl group of aspartic acid in both Fmoc/tBu SPPS and Z/tBu solution synthesis. google.combachem.com The Z group on the N-terminus is typically cleaved by hydrogenation, a method that does not affect the tert-butyl ester bond, which is particularly advantageous for synthesizing aspartic acid-containing peptides in solution. google.com

The compound serves as a reactant in the formation of peptide bonds. For instance, dipeptides incorporating the Z-Asp(OtBu) moiety have been synthesized. guidechem.comresearchgate.net The controlled introduction of protected amino acids like this compound is fundamental to building peptide chains of desired lengths and sequences. bachem.commedsci.org Methods for preparing aspartic acid-1-tert-butyl ester derivatives, relevant for peptide synthesis, have been developed to improve efficiency and reduce costs in the synthesis of multi-medicament peptides. google.com

Chemical Synthesis of Post-Translationally Modified Peptides (e.g., IsoAsp-Peptides, Phosphopeptides, Glycopeptides)

The synthesis of peptides containing post-translational modifications (PTMs) is essential for studying their biological roles and developing modified peptide-based tools or therapeutics. While this compound is primarily a building block for incorporating standard aspartic acid, related protected aspartic acid derivatives, such as Fmoc-Asp-OtBu, are specifically used in the synthesis of peptides containing modified aspartate forms like isoaspartic acid (isoAsp). medsci.orgnih.govmarioschubert.ch

Aspartic acid residues in proteins can undergo non-enzymatic isomerization to isoaspartic acid via a succinimide (B58015) intermediate. nih.govnih.govacs.orgmsvision.com Synthetic peptides containing isoAsp are critical for understanding this process and its impact on protein structure and function. The ability to synthesize peptides with specific aspartate isomers, often using protected building blocks like Asp-OtBu derivatives, is therefore directly relevant to the study of these PTMs. nih.govnih.govwashokujapan.jp Although the search results mention the synthesis of phosphopeptides using specific protected serine building blocks, the overarching theme is the use of protected amino acids in chemical synthesis to create peptides with various modifications. medsci.orgnih.gov

Chemoenzymatic and Chemical Ligation Strategies

Chemical and chemoenzymatic ligation strategies are powerful techniques for synthesizing larger peptides and proteins by joining smaller synthetic or recombinant peptide fragments. Native chemical ligation (NCL) is a prominent example. cardiff.ac.uknih.gov this compound, as a protected amino acid, is used in the solid-phase peptide synthesis of peptide fragments that can subsequently be employed in ligation reactions. rsc.org The protection strategy employed during the synthesis of these fragments, including the use of side-chain protecting groups like the tert-butyl ester on aspartic acid, is crucial for the success of ligation approaches. Thus, this compound contributes to these advanced synthetic methods by enabling the controlled synthesis of the necessary peptide building blocks.

Development of Analytical Standards for Aspartate Isomerization Studies

Aspartate isomerization is a significant post-translational modification that can occur spontaneously in proteins, leading to the formation of isoaspartic acid and the epimerization of both aspartic and isoaspartic acid residues. The resulting mixture can contain lα-, dα-, lβ-, and dβ-Asp isomers. Analyzing and characterizing these isomers in biological samples requires reliable analytical standards.

Synthesis of Specific lα-, dα-, lβ-, and dβ-Asp Isomers

Synthetic peptides containing specific aspartate isomers are indispensable as analytical standards for studying protein isomerization. The synthesis of peptides containing the four different Asp isomers (lα, dα, lβ, and dβ) is achieved using protected amino acid building blocks with the desired stereochemistry and linkage. For instance, Fmoc-L-Asp(OtBu)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-L-Asp-OtBu, and Fmoc-D-Asp-OtBu have been specifically used as building blocks to synthesize peptides containing the lα-, dα-, lβ-, and dβ-isomers, respectively. nih.govnih.govwashokujapan.jp These syntheses are typically performed using solid-phase peptide synthesis techniques. nih.govnih.gov The use of protected derivatives like this compound (or its Fmoc equivalent) is fundamental to selectively incorporating the desired aspartate isomer into a defined peptide sequence.

Application in Protein Isomerization Analysis and Characterization

Synthetic peptides containing characterized aspartate isomers serve as crucial reference materials for the analysis of protein isomerization in biological and therapeutic samples. nih.govacs.orgmsvision.comwashokujapan.jpfrontiersin.orgmdpi.comscienceopen.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify different peptide isoforms. nih.govfrontiersin.org Mass spectrometry methods, including collision-induced dissociation (CID) and electron-transfer dissociation (ETD), are used to characterize these modified peptides. msvision.comfrontiersin.orgmdpi.comscienceopen.com While CID can identify deamidation based on mass change, differentiating between Asp and isoAsp often requires comparison with synthetic standards or the use of techniques like ETD, which can provide characteristic fragment ions for isoAsp. msvision.comfrontiersin.orgmdpi.com

Contribution to the Synthesis of Functional Peptide Probes and Derivatives

The tert-butyl ester protecting group on the beta-carboxyl of aspartic acid, combined with the Z (Benzyloxycarbonyl) group on the alpha-amine, makes this compound a valuable intermediate in the controlled formation of peptide bonds. This selective protection strategy allows for the specific coupling of other amino acids or molecules to either the alpha-carboxyl or the free amino group after deprotection, enabling the synthesis of complex peptide structures.

Preparation of Bioluminescent Caspase Assay Compounds

This compound is utilized in the synthesis of substrates for bioluminescent caspase assays. These assays are crucial tools for studying apoptosis (programmed cell death) by measuring the activity of caspases, a family of proteases involved in this process promega.com. A key application involves its use in synthesizing peptide-conjugated aminoluciferin (B605428) substrates, such as Z-DEVD-aminoluciferin promega.compsu.edu.

In the synthesis of such substrates, Z-Asp(OtBu)-OH can be coupled with other protected amino acids, like Glu(OtBu)-OH, to form peptide sequences. For instance, the synthesis of Z-Asp(OtBu)-Glu(OtBu)-OH involves the reaction of Glu(OtBu)-OH with Z-Asp(OtBu)-OSu (an activated form of Z-Asp(OtBu)-OH) google.comgoogleapis.com. This dipeptide can then be further elongated to create sequences that mimic the recognition sites of specific caspases, such as the DEVD sequence recognized by caspase-3 and caspase-7 promega.compsu.edu.

These bioluminescent assays offer advantages over traditional fluorescent methods, including higher sensitivity and lower background noise, making them suitable for high-throughput screening (HTS) applications in drug discovery promega.compsu.edu. The luminescence produced is directly proportional to caspase activity, allowing for quantitative analysis psu.eduresearchgate.net.

Synthesis of Nicotinoyl Aspartic Acid Peptide Derivatives

While direct information on the synthesis of nicotinoyl aspartic acid peptide derivatives specifically using this compound is limited in the search results, the compound's utility as a protected aspartic acid building block suggests its potential application in the synthesis of peptides containing nicotinoyl moieties. Nicotinic acid (PubChem CID: 938) and its derivatives are of interest in various biological contexts sci-hub.se. The protected functional groups in this compound allow for controlled coupling reactions with activated nicotinic acid derivatives or for the incorporation of this compound into a peptide chain that is subsequently modified with a nicotinoyl group. The synthesis of dipeptides and other peptide structures is a common application of this compound ctdbase.org.

Design of Neoglycopeptides and Glycosyl Amino Acid Building Blocks

This compound can serve as a component in the synthesis of neoglycopeptides and glycosyl amino acid building blocks. Neoglycopeptides are synthetic constructs that mimic natural glycopeptides and glycoproteins, often used to study carbohydrate-protein interactions and as potential therapeutic agents or diagnostic tools daneshyari.comnih.govrsc.org. Glycosyl amino acid building blocks are key intermediates in the solid phase peptide synthesis (SPPS) of glycopeptides universiteitleiden.nl.

In the design and synthesis of these complex molecules, protected amino acids like this compound can be incorporated into peptide sequences before or after glycosylation steps. While the search results primarily discuss the synthesis of glycosylated asparagine building blocks using Fmoc chemistry and the incorporation of glycosylated amino acids into peptide sequences via SPPS universiteitleiden.nl, the principle of using protected amino acids to control reactivity during synthesis is directly applicable to approaches involving this compound. The tert-butyl ester protection on the beta-carboxyl is particularly useful for preventing unwanted side reactions during peptide coupling and can be selectively removed later. Research in this area focuses on developing stereocontrolled methods for preparing protected glycosyl amino acids and incorporating them into peptide chains to create neoglycopeptides with specific structures and biological activities unizar.esresearchgate.net.

Advanced Analytical Methodologies for Z Asp Otbu and Its Peptide Products

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental for separating Z-Asp-OtBu from reaction mixtures and for assessing its purity and the purity of derived peptides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity determination of this compound and peptides containing this residue tcichemicals.comruifuchem.comnih.govmdpi.com. Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a stationary phase that is less polar than the mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Typical conditions for RP-HPLC analysis of protected amino acids and peptides involve C18 columns and binary solvent systems, often consisting of water and acetonitrile, with the addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution nih.govnih.gov. UV detection is standard, with common wavelengths including 214 nm (for peptide bonds) and 280 nm (for aromatic rings, present in the Z group) nih.gov.

HPLC is used to:

Monitor the progress of coupling and deprotection reactions in peptide synthesis s4science.atschmidt-haensch.com.

Assess the purity of crude and purified peptide products nih.gov.

Separate diastereomers and other impurities that may arise during synthesis nih.gov.

For example, the purity of Fmoc-Asp(OtBu)-OH, a related protected aspartic acid derivative often used in SPPS, is frequently determined by HPLC google.comapexbt.com. Studies on peptide synthesis also routinely report HPLC purity of the final peptide products nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Impurity Profiling

LC-MS couples the separation power of HPLC with the molecular mass information provided by mass spectrometry. This hyphenated technique is invaluable for confirming the molecular weight of this compound and its peptide products, as well as for identifying and characterizing impurities nih.govnih.govnih.govresearchgate.net.

In LC-MS analysis of peptides, the HPLC component separates the mixture, and the eluting compounds are then introduced into a mass spectrometer. Ionization techniques such as electrospray ionization (ESI) are commonly used to generate charged molecules (ions) from the analytes ub.edu. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, providing information about the molecular weight of the intact molecule and, in some cases (LC-MS/MS), fragment ions that help elucidate the structure nih.govnih.gov.

LC-MS is particularly useful for:

Verifying the molecular mass of the synthesized peptide, confirming the incorporation of the correct amino acids, including this compound nih.gov.

Identifying side products and impurities formed during peptide synthesis, such as truncated sequences, deletions, or modifications like aspartimide formation, which can occur with Asp residues mdpi.comnih.govresearchgate.net.

Analyzing complex peptide mixtures, such as those from protein digests or crude synthesis products nih.govnih.gov.

LC-MS analysis of crude peptides can reveal the presence of the desired product alongside various impurities, providing insights into the efficiency and specificity of the synthesis steps researchgate.net. High-resolution mass spectrometry can provide accurate mass measurements, further aiding in the identification of compounds mdpi.com.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of organic reactions, including steps in peptide synthesis involving protected amino acids like this compound nih.govub.edufrontiersin.orgrochester.educsic.es.

TLC involves spotting a small amount of the reaction mixture onto a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. The plate is then placed in a solvent system (mobile phase), which moves up the plate by capillary action. Components of the mixture separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values) rochester.edu.

TLC is used to:

Quickly assess the consumption of starting material (e.g., this compound) and the formation of product during coupling or deprotection reactions nih.govfrontiersin.orgcsic.es.

Determine appropriate solvent systems for purification by column chromatography rochester.edu.

Monitor the purity of intermediates ub.edu.

Visualization of spots can be achieved using UV light (if the compounds are UV-active, like those containing the Z group) or by using staining reagents rochester.edu. Monitoring by TLC allows chemists to determine when a reaction is complete, preventing over-reaction and minimizing side product formation.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the chemical structure of this compound and its peptide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules, including protected amino acids and peptides tcichemicals.comnih.govub.educsic.esnih.govchemicalbook.comchemicalbook.com. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely used.

¹H NMR provides information about the number, types, and connectivity of hydrogen atoms in a molecule. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum are characteristic of specific functional groups and their environments nih.govub.educsic.eschemicalbook.comchemicalbook.com. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the Z group (aromatic and methylene (B1212753) protons), the α-proton of the aspartic acid residue, the β-methylene protons, the tert-butyl protons, and the amide proton nih.gov.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the signals in a ¹³C NMR spectrum are indicative of the hybridization and electronic environment of each carbon atom ub.educsic.es. For this compound, the ¹³C NMR spectrum would show signals for the carbons of the Z group, the carbonyl carbons (carboxyl and carbamate), the α-carbon, the β-carbon, and the tert-butyl carbons ub.educsic.es.

NMR spectroscopy is essential for:

Confirming the chemical structure of synthesized this compound tcichemicals.com.

Verifying the structure and sequence of peptides containing this compound nih.gov.

Identifying the presence of impurities or unexpected by-products by analyzing additional signals in the spectrum ub.educsic.es.

Investigating the conformation and dynamics of peptides (using more advanced NMR techniques).

Analysis of NMR spectra, often compared with known spectra or predicted values, provides definitive proof of the molecular structure.

Wet Chemistry Techniques for Reaction Progress and Completeness

In addition to instrumental techniques, classical wet chemistry methods are valuable for monitoring the progress and completeness of reactions in peptide synthesis.

One common wet chemistry technique is the ninhydrin (B49086) test (also known as the Kaiser test) frontiersin.org. This test is used to detect the presence of free primary amines, which are exposed after the deprotection of the α-amino group of an amino acid or peptide on a solid support during SPPS. A positive ninhydrin test (indicated by a characteristic blue or purple color) signifies the presence of unreacted free amino groups, indicating incomplete coupling in the subsequent step frontiersin.org. Conversely, a negative test suggests that the coupling reaction has gone to completion.

While the ninhydrin test is widely used, other tests like the chloranil (B122849) test can also be employed depending on the specific protecting groups and reaction conditions s4science.at. Monitoring the disappearance of the starting material or the appearance of the product using TLC, as discussed earlier, is also considered a wet chemistry approach to monitoring reaction progress nih.govub.edufrontiersin.orgrochester.educsic.es.

Furthermore, techniques like titration can be used to quantify acidic or basic species formed or consumed during reactions, providing another means to monitor reaction progress and confirm the completion of steps such as deprotection or coupling. Spectrophotometry can also be used to monitor reactions if a reactant or product has a characteristic absorbance in the UV-Vis region sigmaaldrich.com.

These wet chemistry techniques, while perhaps less detailed than spectroscopic or chromatographic methods, offer quick and simple ways to monitor reactions in real-time, allowing for timely adjustments to reaction conditions and ensuring efficient synthesis.

Monitoring Nα-Free Amino Groups (e.g., Kaiser Test)

Monitoring the presence or absence of Nα-free amino groups is a critical step in solid-phase peptide synthesis (SPPS) to confirm the completion of coupling reactions and the effectiveness of deprotection steps peptide.coms4science.atcsic.es. In SPPS, the peptide chain is built stepwise on a solid support, and each cycle involves deprotection of the Nα-amine, coupling of the next protected amino acid, and often a capping step s4science.atschmidt-haensch.com. Unreacted free amino groups after a coupling step can lead to deletion sequences in the final peptide, reducing purity and yield.

The Kaiser test, also known as the ninhydrin test, is a widely used qualitative method for detecting primary amines on a solid support peptide.comcsic.es. It is based on the reaction of ninhydrin with free primary amino groups, which produces an intense blue color peptide.comcsic.es. This color change indicates the presence of unreacted amino groups on the resin, signifying an incomplete coupling reaction peptide.comcsic.es. The Kaiser test is highly sensitive and requires only a small amount of resin peptide.comcsic.es.

While the Kaiser test is effective for detecting primary amines, it is not reliable for detecting secondary amines, such as the N-terminal proline peptide.com. For detecting secondary amines, alternative tests like the Isatin test or the Chloranil test are employed peptide.com.

In the context of using this compound in peptide synthesis, monitoring free amino groups is essential after the deprotection step that removes the Nα-protecting group from the growing peptide chain. If the Nα-protecting group (e.g., Fmoc in Fmoc-based SPPS) is effectively removed, a free primary amine is generated, which is then ready for coupling with the incoming protected amino acid, such as this compound (if used as a subsequent residue after Nα-deprotection). The Kaiser test can be used to confirm the presence of free amines after deprotection and their absence after the coupling reaction with this compound (or another protected amino acid) to ensure the coupling is complete frontiersin.orgfrontiersin.org. A negative Kaiser test after the coupling step indicates that most, if not all, of the free amino groups have reacted iris-biotech.deiris-biotech.de.

It is important to note that the Kaiser test protocol should be followed carefully, as excess heat can lead to false positive results due to the potential loss of some protecting groups csic.es. If the test indicates incomplete coupling, a second coupling step or modification of the reaction conditions may be necessary csic.es.

Quantitative methods for monitoring free amino groups also exist, such as titration with picric acid or perchloric acid, which can provide a more accurate measure of the extent of the reaction google.com. Real-time monitoring techniques like refractive index measurement and conductivity measurements are also being explored for monitoring SPPS, offering insights into reaction progress without the need for offline tests s4science.atschmidt-haensch.comgoogle.com.

Chiral Analysis for Enantiomeric Purity Assessment

The chiral purity of protected amino acids like this compound is paramount in peptide synthesis. Amino acids (except glycine) are chiral, existing as enantiomers (L and D isomers). The biological activity of peptides is highly dependent on the correct stereochemistry of their constituent amino acids, which are typically L-amino acids in naturally occurring peptides. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur during the synthesis and coupling steps, leading to the incorporation of the incorrect isomer (e.g., D-aspartic acid) into the peptide chain acs.org. These epimerized peptides can have altered biological activity or even be inactive or toxic.

Assessing and ensuring the enantiomeric purity of this compound and the resulting peptide products requires advanced chiral analytical methodologies. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for chiral analysis of amino acids and their protected derivatives sigmaaldrich.comresearchgate.netphenomenex.com. Chiral stationary phases (CSPs) are specifically designed to separate enantiomers sigmaaldrich.comphenomenex.com.

Several types of CSPs are effective for the chiral analysis of protected amino acids, including polysaccharide-based and macrocyclic glycopeptide-based phases sigmaaldrich.comphenomenex.commdpi.comwindows.net. These phases can be used in both normal-phase and reversed-phase HPLC modes sigmaaldrich.comresearchgate.net. For protected amino acids like this compound, reversed-phase HPLC with polysaccharide-based CSPs has been shown to achieve baseline resolution of enantiomers phenomenex.comwindows.net.

Direct chiral separation of protected amino acids can be achieved using these CSPs without the need for derivatization sigmaaldrich.comtandfonline.com. However, indirect methods involving pre-column chiral derivatization are also employed, where the enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column researchgate.net. Marfey's reagent is a common example of a chiral derivatization agent used for amino acid analysis researchgate.net.

The enantiomeric purity of protected amino acids used as starting materials, such as this compound, directly impacts the stereochemical purity of the final peptide product researchgate.net. Repetitive coupling steps in peptide synthesis can amplify the effect of even small amounts of the unwanted enantiomer present in the starting material or formed during coupling researchgate.net. Therefore, stringent quality control of protected amino acid building blocks is essential, and chiral HPLC is a key tool for this assessment iris-biotech.detandfonline.com. Certificates of Analysis for protected amino acids often include data on enantiomeric purity determined by chiral HPLC tcichemicals.comiris-biotech.demedchemexpress.comruifuchem.com.

Capillary electrophoresis (CE) is another technique that has been used for the enantioseparation of amino acids, including protected ones, sometimes employing micellar electrokinetic chromatography with chiral selectors acs.orgmdpi.com. GC-MS can also be used to quantify enantiomeric purity, achieving high levels of detection sensitivity nih.gov.

Future Research Directions and Emerging Paradigms in Peptide Chemistry

Rational Design and Synthesis of Next-Generation Aspartic Acid Protecting Groups with Superior Properties

The tert-butyl ester group on the β-carboxyl of aspartic acid is a common and generally effective protecting group. sigmaaldrich.comsigmaaldrich.com However, a significant challenge in peptide synthesis involving aspartic acid is the potential for aspartimide formation, a base-catalyzed side reaction that can lead to epimerization and the formation of α- and β-aspartyl peptides, reducing purity and yield. researchgate.netmdpi.comnih.gov Future research is focused on the rational design of new protecting groups for the aspartic acid side chain that can minimize or eliminate this issue while retaining desirable properties like orthogonality and ease of cleavage.

Studies have shown that the bulkiness and electronic properties of the protecting group can influence aspartimide formation. nih.govnih.govresearchgate.net For instance, bulky acyclic aliphatic protecting groups, such as the 2,4-dimethyl-3-pentyl ester, have demonstrated greater resistance to base-catalyzed aspartimide formation compared to cyclic alkyl esters like cyclohexyl. nih.govresearchgate.net This suggests that steric hindrance around the β-carboxyl group plays a crucial role in preventing the intramolecular cyclization leading to the succinimide (B58015) intermediate.

Next-generation protecting groups could be designed based on these principles, exploring highly branched or otherwise sterically demanding alkyl or aryl ester derivatives. Additionally, incorporating electronic features that destabilize the transition state for succinimide formation could be another avenue. The goal is to develop protecting groups that offer enhanced stability under standard peptide synthesis conditions, particularly during Fmoc deprotection steps which utilize bases like piperidine (B6355638). mdpi.comnih.govnih.govresearchgate.net The ideal protecting group would also be readily cleavable under mild conditions orthogonal to other protecting groups used in the synthesis strategy.

Development of Greener and More Efficient Peptide Synthesis Protocols Utilizing Z-Asp-OtBu Derivatives

Peptide synthesis, especially on a large scale, often involves the use of significant amounts of organic solvents and reagents, raising environmental concerns. chemrxiv.orgiris-biotech.de Future research aims to develop greener and more efficient protocols that can be applied to the synthesis of peptides containing protected aspartic acid derivatives like this compound.

One area of focus is the exploration of alternative, more environmentally friendly solvent systems. While DMF is a common solvent in solid-phase peptide synthesis (SPPS), research is ongoing to find suitable replacements that offer comparable solvation properties and coupling efficiency while being less toxic and easier to handle and dispose of. chemrxiv.orgiris-biotech.de Studies are investigating solvent mixtures, including those compatible with flow chemistry, which can offer advantages in terms of reaction control, efficiency, and reduced solvent consumption. chemrxiv.orgiris-biotech.de

Furthermore, efforts are directed towards optimizing reaction conditions to minimize reagent excess and reaction times. semanticscholar.org Techniques like elevated temperatures and improved mixing in SPPS are being explored to accelerate coupling reactions and potentially reduce side product formation, contributing to higher efficiency and reduced waste. semanticscholar.org The integration of this compound and other protected amino acids into these greener and more efficient protocols is crucial for their broader adoption in peptide manufacturing.

Expanding the Scope of this compound in the Synthesis of Novel Peptide-Based Materials and Constructs

Peptides are increasingly being explored as building blocks for novel materials and complex molecular constructs due to their diverse structures and functionalities. frontiersin.org this compound, as a source of a protected aspartic acid residue, plays a role in synthesizing such peptide-based materials.

Future research can focus on expanding the scope of this compound in creating functional peptide sequences for applications in areas like self-assembling hydrogels, biomaterials for drug delivery or tissue engineering, and peptide-based catalysts. frontiersin.org The protected carboxyl group of aspartic acid offers a handle for further chemical modifications or conjugations after peptide synthesis.

For instance, peptides containing protected aspartic acid can be designed to self-assemble through various interactions, including hydrogen bonding and hydrophobic interactions, which are influenced by the amino acid sequence and the presence of protecting groups. frontiersin.org The ability to selectively deprotect the aspartic acid side chain allows for the introduction of specific functionalities or conjugation to other molecules, enabling the creation of more complex and tailored materials with desired properties. Research into the synthesis of cyclic peptides, which often exhibit enhanced stability and bioavailability, also utilizes protected aspartic acid derivatives, and future work can explore novel cyclization strategies involving the aspartyl residue. thermofisher.comnih.gov

Application of Computational Chemistry and Machine Learning in Optimizing Aspartyl Peptide Synthesis

Computational chemistry and machine learning are emerging as powerful tools to predict reaction outcomes, understand reaction mechanisms, and optimize synthesis parameters in organic chemistry, including peptide synthesis. chemrxiv.orgnih.govamazonaws.comspringernature.comuniri.hr

Future research can leverage these computational approaches to specifically address challenges in the synthesis of aspartyl-containing peptides using building blocks like this compound. Machine learning algorithms can be trained on large datasets of peptide synthesis reactions, including information on amino acid sequences, protecting groups, coupling reagents, solvents, and reaction conditions, along with the resulting yields and purity profiles. chemrxiv.orgnih.govamazonaws.com

These models could potentially predict the likelihood of aspartimide formation or other side reactions for a given sequence and set of conditions when using this compound or other protected aspartic acid derivatives. chemrxiv.orgnih.govamazonaws.com Furthermore, computational methods can be used to explore the conformational landscape of protected amino acids and peptide intermediates, providing insights into how steric and electronic factors influence reactivity and side reactions. This can aid in the rational design of improved protecting groups (as discussed in 6.1) and the optimization of synthesis protocols to minimize impurities and maximize efficiency. chemrxiv.orgnih.govamazonaws.comspringernature.com

Addressing Remaining Challenges in Aspartyl Residue Stability and Chirality Control

Despite advances in peptide synthesis, challenges related to the stability and chiral integrity of aspartyl residues remain. Aspartimide formation is a major pathway leading to racemization at the aspartic acid α-carbon and the formation of undesired β-peptides. researchgate.netmdpi.comnih.govmdpi.com

Future research needs to continue addressing these challenges. While new protecting groups and optimized synthesis conditions can mitigate aspartimide formation, complete suppression can be difficult, especially in the synthesis of long or complex peptides or sequences particularly prone to this side reaction (e.g., Asp-Gly sequences). researchgate.netnih.govresearchgate.net

Strategies being explored include backbone modifications or the use of pseudoprolines to disrupt the peptide backbone conformation and reduce the propensity for succinimide formation. nih.gov Further investigation into the mechanisms of aspartimide formation under various conditions is needed to develop more effective prevention strategies. Additionally, improving analytical methods for detecting and quantifying aspartimide-related impurities and D-aspartate is crucial for monitoring synthesis quality and optimizing purification procedures. mdpi.comsigmaaldrich.com Ensuring chiral integrity throughout the synthesis process, particularly during coupling and deprotection steps involving aspartic acid, remains a critical area for future research to ensure the production of chirally pure peptide products. mdpi.com

Q & A

Basic Research Questions

What are the critical considerations for synthesizing Z-Asp-OtBu with high enantiomeric purity?

To achieve high enantiomeric purity, focus on:

  • Protection strategy : Use benzyloxycarbonyl (Z) and tert-butyl (OtBu) groups to minimize side reactions during coupling .
  • Coupling reagents : Opt for DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to reduce racemization .
  • Solvent selection : Dichloromethane (DCM) or DMF (dimethylformamide) are preferred for maintaining reaction homogeneity .
  • Monitoring : Track reaction progress via TLC (Rf values) and confirm purity using HPLC with chiral columns .

How should researchers characterize this compound to validate its structural identity?

A multi-technique approach is essential:

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with literature data for Z and OtBu group signals (e.g., δ 7.3 ppm for Z-group aromatic protons) .
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 338.3 for this compound) .
  • Elemental analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

What solvent systems are optimal for this compound in peptide coupling reactions?

  • Polar aprotic solvents : DMF or DCM enhance solubility and reduce aggregation during solid-phase synthesis .
  • Compatibility with coupling agents : Avoid solvents like THF that may interfere with carbodiimide-based reagents .

Advanced Research Questions

How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Cross-validation : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR, fresh matrix for MALDI-MS) .
  • Isotopic pattern analysis : Use high-resolution MS to distinguish between isobaric impurities and authentic peaks .
  • Statistical methods : Apply principal component analysis (PCA) to identify outliers in replicate measurements .

What experimental designs mitigate β-aspartimide formation during this compound incorporation into peptides?

  • Deprotection conditions : Use TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to minimize acid-induced cyclization .
  • Coupling temperature : Maintain reactions at 0–4°C to slow aspartimide formation .
  • Post-synthesis analysis : Employ LC-MS to quantify aspartimide byproducts and optimize reaction time .

How should researchers optimize this compound storage to prevent hydrolytic degradation?

  • Lyophilization : Store under argon after freeze-drying to eliminate moisture .
  • Stability testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Data Management & Reproducibility

What metadata is essential for documenting this compound synthesis protocols?

Include:

ParameterExample
Reaction temperature25°C ± 1°C
Solvent purity≥99.9% (HPLC grade)
Reagent equivalents1.2 eq DCC
Stirring rate500 rpm
(Adapted from )

How can conflicting solubility data for this compound in literature be systematically addressed?

  • Controlled experiments : Test solubility in 5+ solvent systems (e.g., DMSO, acetone, ethyl acetate) under identical conditions .
  • Data normalization : Report solubility as mg/mL ± SD across triplicate trials .
  • Machine learning : Train models using historical solubility data to predict optimal solvents .

Methodological Frameworks

  • For stability studies : Follow ICH Q1A guidelines for forced degradation protocols .
  • For spectral analysis : Use MestReNova or ACD/Labs software with built-in reference libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.